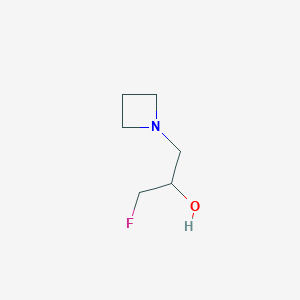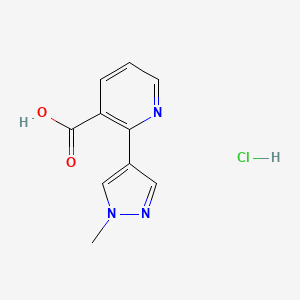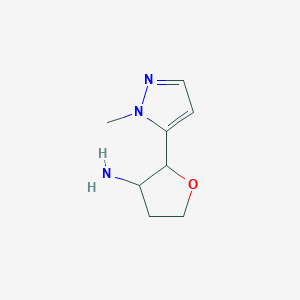![molecular formula C11H17N3S B13248902 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13248902.png)
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane is a complex organic compound that features a unique combination of an imidazole ring and a bicyclic octane structure The imidazole ring is known for its presence in many biologically active molecules, while the bicyclic octane structure adds rigidity and complexity to the molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[32One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, such as nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the imidazole ring or the bicyclic structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazole ring and the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield N-oxides, while substitution reactions can introduce various functional groups onto the molecule.
科学的研究の応用
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The bicyclic structure may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
類似化合物との比較
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the bicyclic structure.
2-Methylimidazole: Another imidazole derivative with a different substitution pattern.
8-Azabicyclo[3.2.1]octane: The bicyclic core structure without the imidazole ring.
Uniqueness
3-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]-8-azabicyclo[321]octane is unique due to the combination of the imidazole ring and the bicyclic octane structure
特性
分子式 |
C11H17N3S |
|---|---|
分子量 |
223.34 g/mol |
IUPAC名 |
3-(1-methylimidazol-2-yl)sulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H17N3S/c1-14-5-4-12-11(14)15-10-6-8-2-3-9(7-10)13-8/h4-5,8-10,13H,2-3,6-7H2,1H3 |
InChIキー |
BHDKCDBPKVBKGR-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN=C1SC2CC3CCC(C2)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,3-Dimethylbutyl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B13248822.png)

amine](/img/structure/B13248833.png)

![4-Methyl-2-[(1-methylpiperidin-4-yl)amino]pentan-1-ol](/img/structure/B13248852.png)


![{2-[Bis(propan-2-yl)amino]ethyl}(pentan-2-yl)amine](/img/structure/B13248861.png)
![3-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13248863.png)
![tert-Butyl N-{[3-(cyclopropylcarbamoyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate](/img/structure/B13248868.png)




